1-Trityl-1H-imidazole-4-carboxylic acid
Overview
Description
1-Trityl-1H-imidazole-4-carboxylic acid is a chemical compound with the molecular formula C23H18N2O2 and a molecular weight of 354.4 g/mol . It features an imidazole ring substituted with a trityl group at the 1-position and a carboxylic acid group at the 4-position. This compound is notable for its applications in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their versatile chemical structure .
Mode of Action
Generally, imidazole derivatives can act as inhibitors or activators of their target proteins, depending on their chemical structure and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biochemical processes, including signal transduction, enzyme catalysis, and gene regulation .
Result of Action
The effects would be determined by the compound’s interaction with its targets and the subsequent changes in cellular processes .
Action Environment
The action, efficacy, and stability of 1-Trityl-1H-imidazole-4-carboxylic acid can be influenced by various environmental factors, such as temperature, pH, and the presence of other molecules . For instance, the compound is recommended to be stored in a dry, room temperature environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Trityl-1H-imidazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 1H-imidazole-4-carboxylic acid with trityl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Trityl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles in the presence of a catalyst or under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4-carboxylic acid derivatives, while reduction could produce imidazole-4-methanol derivatives.
Scientific Research Applications
1-Trityl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.
Comparison with Similar Compounds
1H-Imidazole-4-carboxylic acid: Lacks the trityl group, making it less sterically hindered.
1-Trityl-1H-imidazole-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
1-Tritylimidazole-4-carboxaldehyde: Contains an aldehyde group instead of a carboxylic acid group.
Uniqueness: 1-Trityl-1H-imidazole-4-carboxylic acid is unique due to the presence of both the trityl group and the carboxylic acid group. This combination provides distinct steric and electronic properties, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
1-tritylimidazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2/c26-22(27)21-16-25(17-24-21)23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQQHMXJCLHSYRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=C(N=C4)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441910 | |
Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191103-80-7 | |
Record name | 1-Trityl-1H-imidazole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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